molecular formula C13H12N2S B3282629 N-(4-methylphenyl)pyridine-4-carbothioamide CAS No. 75358-99-5

N-(4-methylphenyl)pyridine-4-carbothioamide

Cat. No.: B3282629
CAS No.: 75358-99-5
M. Wt: 228.31 g/mol
InChI Key: KFAKRAQXKUDTHX-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)pyridine-4-carbothioamide is a thioamide derivative featuring a pyridine core substituted at the 4-position with a carbothioamide group linked to a 4-methylphenyl ring. Thioamides are sulfur-containing analogs of carboxamides, where the oxygen atom in the carbonyl group is replaced by sulfur. The compound is synthesized via coupling reactions involving pyridine carboxylic acids and thioamide-forming reagents, as seen in related syntheses of N-(4-methylphenyl)benzenethioamide derivatives .

Properties

IUPAC Name

N-(4-methylphenyl)pyridine-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2S/c1-10-2-4-12(5-3-10)15-13(16)11-6-8-14-9-7-11/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAKRAQXKUDTHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801333581
Record name N-(4-methylphenyl)pyridine-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678170
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

75358-99-5
Record name N-(4-methylphenyl)pyridine-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)pyridine-4-carbothioamide typically involves the reaction of 4-methylphenyl isothiocyanate with 4-aminopyridine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)pyridine-4-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted carbothioamides.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Antimicrobial Activity : N-(4-methylphenyl)pyridine-4-carbothioamide has shown potential as an antimicrobial agent, particularly against strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). Its mechanism involves binding to bacterial enzymes or receptors, inhibiting their function and thus reducing bacterial growth .
    • Antifungal Properties : Research indicates that this compound may also exhibit antifungal activity, making it a candidate for developing new antifungal therapies.
  • Organic Synthesis
    • Reagent in Organic Reactions : The compound serves as a valuable reagent in various organic synthesis processes. It can act as a nucleophile due to the presence of the sulfur atom in the carbothioamide group, facilitating reactions such as nucleophilic substitutions and additions.
    • Ligand in Coordination Chemistry : Its ability to coordinate with metal ions makes it useful in the synthesis of metal complexes, which can have applications in catalysis and materials science.
  • Biochemical Studies
    • Biological Target Interaction : Studies have demonstrated that this compound can interact with specific biological targets, modulating their activity through covalent interactions facilitated by the sulfhydryl group. This property is being investigated for potential therapeutic applications in cancer treatment and other diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives of pyridine-based compounds against clinical isolates of S. aureus. This compound was included in the screening, demonstrating significant inhibitory concentrations (IC50) against both MSSA and MRSA strains. The study highlighted its potential as a lead compound for further development into antibiotic therapies targeting resistant bacterial infections .

Case Study 2: Synthesis and Characterization

In another research effort, researchers synthesized this compound and characterized its properties using spectroscopic methods (NMR, IR). The study focused on optimizing reaction conditions to maximize yield and purity while exploring its reactivity in various organic transformations. The findings underscored its versatility as a building block for more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)pyridine-4-carbothioamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of bacterial or fungal growth, making it a potential candidate for antimicrobial therapies .

Comparison with Similar Compounds

Functional Group Variations: Carbothioamide vs. Carboxamide

N-[(4-Methoxyphenyl)methyl]pyridine-2-carboxamide ()

  • Core Structure : Pyridine with a carboxamide group at position 2.
  • Substituent : A 4-methoxyphenylmethyl group.
  • The methoxy group is electron-donating, increasing the electron density of the aromatic ring, which may affect reactivity and intermolecular interactions.
  • Hazard Profile : Classified as acutely toxic (Category 4) via oral, dermal, and inhalation routes, emphasizing the importance of functional group choice in safety assessments .

4-(4-Aminophenoxy)-N-Methylpyridine-2-Carboxamide ()

  • Core Structure: Pyridine with a carboxamide group at position 2 and an aminophenoxy substituent.
  • Key Differences: The aminophenoxy group introduces an ether linkage and a primary amine, enhancing solubility in polar solvents.

Substituent Variations: Methylphenyl vs. Fluorophenyl/Piperidinyl

N-(5-Fluoro-2-piperidin-1-ylphenyl)pyridine-4-carbothioamide ()

  • Core Structure : Pyridine with a carbothioamide group at position 4.
  • Substituent : A 5-fluoro-2-piperidinylphenyl group.
  • The piperidinyl group introduces basicity, which may enhance solubility in acidic environments.

Pyrimidine Derivatives ()

  • Core Structure : Pyrimidine with fluorophenyl and methoxyphenyl substituents.
  • Key Differences: The pyrimidine core offers two nitrogen atoms, enabling diverse hydrogen-bonding interactions.

Key Findings and Implications

  • Functional Group Impact : Carbothioamides exhibit stronger electron-withdrawing effects and metal-binding capabilities than carboxamides, making them suitable for catalysis or enzyme inhibition.
  • Substituent Effects : Electron-withdrawing groups (e.g., fluoro) enhance stability, while bulky groups (e.g., piperidinyl) may affect bioavailability.
  • Safety Considerations : Acute toxicity in carboxamide derivatives underscores the need for rigorous toxicological profiling of thioamide analogs.

Biological Activity

N-(4-methylphenyl)pyridine-4-carbothioamide is a compound that has gained attention in the field of medicinal chemistry for its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a pyridine ring connected to a 4-methylphenyl moiety via a carbothioamide group. This unique structure contributes to its biological activity and potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal properties. It has been investigated for its effectiveness against various pathogens, including:

  • Bacteria : Particularly effective against Staphylococcus aureus and Escherichia coli.
  • Fungi : Demonstrated antifungal activity against common fungal strains.

The compound's mechanism of action involves binding to specific molecular targets, inhibiting the growth of bacteria and fungi by interfering with essential metabolic processes.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. It has shown cytotoxic effects against several cancer cell lines, including:

  • Breast Cancer (MCF-7) : In vitro studies revealed potent cytotoxicity, suggesting its potential as a therapeutic agent in breast cancer treatment .
  • Glioblastoma : this compound derivatives have been evaluated for their ability to inhibit glioblastoma cell proliferation, with promising results indicating effective IC50 values .

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the antimicrobial and anticancer activities of this compound. Key findings include:

Activity Pathogen/Cell Line MIC/IC50 Value Reference
AntibacterialStaphylococcus aureus0.22 - 0.25 μg/mL
AntifungalCandida albicansNot specified
CytotoxicMCF-7 (Breast Cancer)IC50 > 60 μM
CytotoxicGlioblastomaIC50 0.59 - 1.17 μM

The mechanism through which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial and fungal metabolism.
  • DNA Interaction : Studies suggest that it can bind to DNA, disrupting replication and transcription processes .

Case Studies

  • Antimicrobial Efficacy Against Biofilms : A study demonstrated that this compound significantly reduced biofilm formation in Staphylococcus aureus, outperforming traditional antibiotics like Ciprofloxacin in biofilm disruption .
  • Cytotoxicity in Cancer Models : Another investigation revealed that derivatives of this compound displayed strong cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Q & A

Q. What are the optimized synthetic routes for N-(4-methylphenyl)pyridine-4-carbothioamide, and what key reaction parameters influence yield and purity?

The synthesis typically involves coupling pyridine-4-carbothioic acid derivatives with 4-methylaniline precursors. Key parameters include:

  • Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance reaction efficiency .
  • Catalysis : Lewis acids (e.g., AlCl₃) or coupling agents (e.g., EDC/HOBt) improve thiourea bond formation .
  • Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation . Evidence from analogous compounds suggests that optimizing stoichiometric ratios (e.g., 1:1.2 for amine:acid chloride) minimizes unreacted starting materials .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the thiourea linkage (δ ~10–12 ppm for NH protons) and aromatic substitution patterns .
  • X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯S interactions) and dihedral angles between aromatic rings, critical for understanding molecular conformation .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. How does the solubility profile of this compound vary across different solvent systems, and what thermodynamic models best describe this behavior?

Solubility studies in PEG-water co-solvent mixtures show increased solubility at elevated temperatures (298–338 K), with the Apelblat model providing the best fit for thermodynamic data . Hydrophobic interactions dominate in non-polar solvents (e.g., hexane), while hydrogen bonding with polar solvents (e.g., DMSO) enhances dissolution .

Advanced Research Questions

Q. What molecular interactions govern the solid-state packing of this compound, and how do these affect crystallographic properties?

Crystal structures reveal:

  • Intramolecular hydrogen bonds : N–H⋯N interactions stabilize planar conformations, while N–H⋯S bonds influence packing density .
  • Intermolecular interactions : Weak C–H⋯π and C–H⋯O bonds create layered arrangements, impacting mechanical stability and melting points .
  • Substituent effects : Methyl groups on the phenyl ring introduce steric hindrance, reducing symmetry and favoring monoclinic crystal systems .

Q. What computational chemistry approaches are suitable for predicting the reactivity and electronic properties of this compound?

  • DFT calculations : Predict frontier molecular orbitals (HOMO-LUMO gaps) to assess redox behavior and nucleophilic/electrophilic sites .
  • Molecular docking : Simulate binding affinities with biological targets (e.g., enzymes) using AutoDock Vina, guided by crystallographic data .
  • MD simulations : Analyze solvation dynamics and conformational flexibility in aqueous environments .

Q. How should researchers resolve contradictions in reported biological activities of this compound across different assay systems?

Discrepancies in antimicrobial or enzyme inhibition data may arise from:

  • Assay conditions : Standardize pH, temperature, and solvent systems (e.g., DMSO concentration ≤1% v/v) to minimize false positives .
  • Strain specificity : Compare activity against Gram-positive vs. Gram-negative bacteria using disk diffusion and MIC assays .
  • Control experiments : Include reference inhibitors (e.g., isoniazid for hydrazinecarbothioamide analogs) to validate assay sensitivity .

Q. What strategies can modify the thiourea moiety in this compound to enhance bioactivity while maintaining stability?

  • Electron-withdrawing substituents : Introduce –NO₂ or –CF₃ groups to the phenyl ring to improve electron-deficient character and target binding .
  • Protecting groups : Acetylate the thiourea NH to reduce metabolic degradation while retaining hydrogen-bonding capacity .
  • Hybrid analogs : Conjugate with pyrimidine or oxadiazole rings to diversify interaction sites and enhance antimicrobial potency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.